(2-Phenylmorpholino)(quinoxalin-2-yl)methanone
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Overview
Description
(2-Phenylmorpholino)(quinoxalin-2-yl)methanone is an organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a morpholine ring attached to a quinoxaline moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholino)(quinoxalin-2-yl)methanone typically involves the cyclocondensation of quinoxaline derivatives with morpholine. One common method involves the reaction of quinoxaline-2-carbaldehyde with 4-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . This reaction yields the desired compound in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylmorpholino)(quinoxalin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Phenylmorpholino)(quinoxalin-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (2-Phenylmorpholino)(quinoxalin-2-yl)methanone involves its interaction with specific molecular targets. The compound’s quinoxaline moiety can engage in intramolecular charge transfer (ICT) transitions, which are crucial for its optoelectronic properties . Additionally, the morpholine ring can interact with biological targets, potentially disrupting cellular processes and leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Shares a similar quinoxaline core but with an indole moiety instead of morpholine.
2,3-Diphenyl-quinoxaline: Another quinoxaline derivative with different substituents.
Uniqueness
(2-Phenylmorpholino)(quinoxalin-2-yl)methanone is unique due to the presence of both a morpholine ring and a quinoxaline moiety. This combination imparts distinct electronic properties and potential biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-phenylmorpholin-4-yl)-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(17-12-20-15-8-4-5-9-16(15)21-17)22-10-11-24-18(13-22)14-6-2-1-3-7-14/h1-9,12,18H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZTTMRSJHTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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